1-Cyclopropyl-4-fluoronaphthalene
Description
However, based on structural analogs (e.g., 1-Cyclopropyl-4-isothiocyanate naphthalene ), it can be inferred to consist of a naphthalene core with a cyclopropyl group at position 1 and a fluorine atom at position 2. Such derivatives are typically studied for their electronic, steric, or reactivity properties in medicinal chemistry or materials science.
Properties
Molecular Formula |
C13H11F |
|---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
1-cyclopropyl-4-fluoronaphthalene |
InChI |
InChI=1S/C13H11F/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2 |
InChI Key |
AVNKTHXGMQOOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-4-fluoronaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with a strong acid solution and a nitrite solution to form a diazonium salt. This diazonium salt is then reacted with a fluorine-containing compound, such as fluoboric acid or fluorophosphoric acid, to produce the desired compound .
Industrial Production Methods
Industrial production of 1-Cyclopropyl-4-fluoronaphthalene typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
1-Cyclopropyl-4-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-fluoronaphthalene involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atom contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
1-Cyclopropyl-4-isothiocyanate naphthalene
- Key Differences : The isothiocyanate (-NCS) group at position 4 introduces higher reactivity (e.g., nucleophilic substitution or coupling reactions) compared to fluorine .
- Applications : Used as an intermediate in synthesizing bioactive molecules, such as lesinurad (a gout medication) .
1-Methylnaphthalene and 2-Methylnaphthalene
- Key Differences : Methyl groups lack the steric strain of cyclopropyl or the electronegativity of fluorine. These compounds are primarily studied for their environmental toxicity and metabolic pathways .
- Toxicological Data :
| Compound | LD50 (Oral, Rat) | Key Toxic Effects |
|---|---|---|
| 1-Methylnaphthalene | 1,840 mg/kg | Hemolytic anemia, liver damage |
| 2-Methylnaphthalene | 1,670 mg/kg | Respiratory irritation |
Source: Toxicological Profile (2005)
Functional Group Comparisons
- Fluorine vs. Isothiocyanate :
Recommendations for Further Study
- Consult specialized databases (e.g., PubChem, Reaxys) for physicochemical properties of 1-Cyclopropyl-4-fluoronaphthalene .
- Investigate synthetic routes and applications via patents or medicinal chemistry literature.
- Compare fluorinated naphthalenes with chlorinated or brominated analogs for halogen-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
